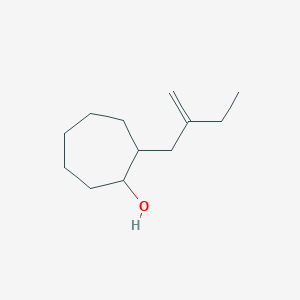

2-(2-Methylidenebutyl)cycloheptan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-(2-methylidenebutyl)cycloheptan-1-ol |

InChI |

InChI=1S/C12H22O/c1-3-10(2)9-11-7-5-4-6-8-12(11)13/h11-13H,2-9H2,1H3 |

InChI Key |

KZMLIQNNNPTPBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC1CCCCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methylidenebutyl Cycloheptan 1 Ol

Retrosynthetic Analysis of 2-(2-Methylidenebutyl)cycloheptan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Cycloheptane (B1346806) Ring and Alkene Moiety

The primary disconnections for this compound involve breaking the carbon-carbon bonds of the cycloheptane ring and the bond connecting the side chain to the ring. A logical approach is to first disconnect the side chain, which simplifies the target to a 2-substituted cycloheptanol (B1583049). This disconnection can be envisioned as the reverse of a nucleophilic addition, such as a Grignard or Wittig-type reaction.

Further disconnection of the cycloheptane ring can be approached through several strategies. One common method is to identify bond formations that could be achieved via cycloaddition reactions. For a seven-membered ring, a [4+3] or a [5+2] cycloaddition are powerful strategies. organicreactions.orgwikipedia.org An intramolecular aldol (B89426) reaction is another viable approach for the formation of cyclic systems. pressbooks.pubchemistrysteps.comlibretexts.org

Identification of Key Synthons and Precursors for this compound

Based on the disconnection strategies, several key synthons and their corresponding synthetic equivalents (precursors) can be identified.

Table 1: Key Synthons and Precursors for this compound

| Synthon | Precursor (Synthetic Equivalent) |

| 2-Methylidenebutyl cation | 2-(Bromomethyl)-1-butene (for Grignard reagent formation) |

| 2-Methylidenebutyl anion | (2-Methylidenebutyl)triphenylphosphonium ylide (for Wittig reaction) |

| Cycloheptanone (B156872) | Cycloheptanone |

| Substituted Cycloheptenone | Product of a [4+3] cycloaddition between an oxyallyl cation and a diene |

| Dicarbonyl compound | A linear dicarbonyl compound for intramolecular aldol condensation |

Direct Synthetic Routes to this compound and its Analogues

Direct synthetic routes aim to construct the target molecule from simple precursors through a sequence of reliable and high-yielding reactions.

Cycloaddition Approaches for the Cycloheptane Ring System in this compound

Cycloaddition reactions offer an efficient way to construct the seven-membered ring of the target molecule. The [4+3] cycloaddition between an oxyallyl cation and a diene is a particularly attractive method for forming functionalized seven-membered carbocycles. organicreactions.orgwikipedia.orgillinois.edu For instance, the reaction of an oxyallyl cation, generated from a dihaloketone, with a suitable diene can yield a cycloheptenone derivative. This intermediate can then be further functionalized to introduce the desired side chain and alcohol functionality.

Another powerful approach is the [5+2] cycloaddition. For example, rhodium-catalyzed intermolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes and alkynes can produce highly substituted cycloheptatrienes, which can be subsequently converted to the desired cycloheptane system.

Functionalization Strategies for the Methylidenebutyl Side Chain of Cycloheptan-1-ol

Once a suitable cycloheptanone or cycloheptenone precursor is obtained, the 2-(2-methylidenebutyl) side chain can be introduced using various carbon-carbon bond-forming reactions.

A Grignard reaction is a primary method for this transformation. The Grignard reagent, prepared from a 2-(halomethyl)-1-butene, can be added to cycloheptanone to yield the tertiary alcohol directly. However, controlling the stereochemistry of this addition can be challenging.

Alternatively, a Wittig reaction provides a powerful tool for the formation of the exocyclic methylene (B1212753) group. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com A phosphonium (B103445) ylide can be prepared from an appropriate alkyl halide and reacted with a 2-formylcycloheptanol derivative or a cycloheptanone bearing a suitable precursor to the butyl group. This approach offers good control over the position of the double bond.

Table 2: Comparison of Functionalization Strategies

| Reaction | Precursor | Advantages | Disadvantages |

| Grignard Reaction | Cycloheptanone, 2-(halomethyl)-1-butene | Direct formation of the C-C bond and alcohol | Potential for side reactions, stereocontrol can be difficult |

| Wittig Reaction | Cycloheptanone derivative, phosphonium ylide | High regioselectivity for double bond formation | Requires multi-step synthesis of the ylide and ketone precursor |

Stereoselective Synthesis of this compound

The target molecule contains at least two stereocenters, making stereoselective synthesis crucial for obtaining a single, desired isomer. The relative and absolute stereochemistry of these centers can be controlled at different stages of the synthesis.

During the nucleophilic addition to a cycloheptanone precursor, the stereochemical outcome is influenced by the steric and electronic environment of the carbonyl group. numberanalytics.comacs.org The presence of a substituent at the 2-position can direct the incoming nucleophile to a specific face of the ring. Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity in these additions.

For cycloaddition reactions, the stereochemistry of the reactants can be transferred to the product. The use of chiral dienes or chiral catalysts in [4+3] or [5+2] cycloadditions can lead to the formation of enantioenriched cycloheptane derivatives.

Furthermore, asymmetric hydrogenation of a cycloheptenone precursor, using a chiral catalyst, can establish the stereocenter at the 2-position with high enantiomeric excess. nih.govresearchgate.net Subsequent diastereoselective functionalization of the ketone would then lead to the desired stereoisomer of the final product. The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome of carbonyl reductions.

Advanced Synthetic Techniques and Process Optimization for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgpaperpublications.org In the synthesis of this compound, several green chemistry principles can be applied.

The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. researchgate.net For instance, employing catalytic amounts of a chiral amine in the Michael addition or a metal complex in the alkylation step reduces waste. The catalysts should ideally be recoverable and recyclable.

Solvent choice is another critical factor. Whenever possible, reactions should be conducted in greener solvents such as water, ethanol, or even under solvent-free conditions. rsc.org For example, some cycloaddition reactions can be performed in aqueous media, which simplifies work-up procedures and reduces the use of volatile organic compounds. rsc.org Microwave-assisted synthesis can also be considered to reduce reaction times and energy consumption. wikipedia.org

Atom economy is another key principle. Reactions like the Wittig olefination generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. Alternative methods with better atom economy should be considered where possible.

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. In the context of synthesizing this compound, several catalytic approaches are pertinent.

Organocatalysis offers a powerful, metal-free alternative for many transformations. mdpi.com As mentioned, chiral primary amines can catalyze the enantioselective alkylation of cycloheptanone. rsc.org Proline and its derivatives are also effective organocatalysts for various asymmetric reactions, including aldol and Michael additions, which could be adapted for the synthesis of the target molecule.

Transition metal catalysis is indispensable for many bond-forming reactions. Palladium-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton. For instance, a stereoselective Suzuki or Negishi coupling could be used to attach the butyl side chain to the cycloheptane ring. Copper-catalyzed reactions are also valuable for asymmetric additions. researchgate.net

Furthermore, biocatalysis, using enzymes to perform specific transformations, represents a highly green and selective approach. Lipases could be used for the kinetic resolution of a racemic mixture of the final product or an intermediate, while oxidoreductases could perform the stereoselective reduction of the ketone precursor.

| Catalytic System | Reaction Type | Advantages |

| Organocatalysis (e.g., chiral amines) | Asymmetric Alkylation/Michael Addition | Metal-free, environmentally benign, high enantioselectivity. |

| Transition Metal Catalysis (e.g., Pd, Ni, Cu) | Cross-coupling, Asymmetric Alkylation | High efficiency, broad substrate scope. rsc.orgnih.gov |

| Biocatalysis (e.g., lipases, oxidoreductases) | Kinetic Resolution, Stereoselective Reduction | High selectivity, mild reaction conditions, environmentally friendly. |

This table summarizes various catalytic approaches applicable to the synthesis of the target compound.

Advanced Spectroscopic Elucidation of 2 2 Methylidenebutyl Cycloheptan 1 Ol Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(2-Methylidenebutyl)cycloheptan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, the precise connectivity and stereochemistry of this compound can be determined.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number and spatial relationship of neighboring protons.

The spectrum would be expected to show distinct signals for the hydroxyl proton, the methylidene protons, the protons of the cycloheptane (B1346806) ring, and the butyl side chain. The hydroxyl proton (1-OH) would likely appear as a broad singlet, the position of which is dependent on concentration and solvent. The two methylidene protons (=CH₂) are diastereotopic and would therefore be expected to resonate as two distinct singlets or narrow multiplets in the olefinic region. The proton at the carbon bearing the hydroxyl group (H-1) would appear as a multiplet due to coupling with adjacent protons on the cycloheptane ring. The protons of the ethyl group in the side chain (CH₂CH₃) would exhibit a characteristic quartet and triplet pattern. The remaining methylene (B1212753) protons of the cycloheptane ring would likely appear as a complex series of overlapping multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| 1-OH | 1.5-3.0 | br s | - |

| =CH₂a | ~4.85 | s | - |

| =CH₂b | ~4.70 | s | - |

| H-1 | ~3.60 | m | - |

| H-2 | ~2.20 | m | - |

| -CH₂-CH₃ | ~2.10 | q | 7.5 |

| Cycloheptane CH₂ | 1.2-1.9 | m | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., sp², sp³, C-O).

For this compound, the spectrum would be expected to show signals for the two sp² carbons of the methylidene group, with the quaternary carbon (C=) resonating further downfield than the terminal methylene carbon (=CH₂). The carbon atom attached to the hydroxyl group (C-1) would appear in the typical range for a secondary alcohol. The remaining sp³ hybridized carbons of the cycloheptane ring and the butyl side chain would resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C= | ~150 |

| =CH₂ | ~110 |

| C-1 (CH-OH) | ~75 |

| C-2 (CH) | ~50 |

| -CH₂-CH₃ | ~30 |

| Cycloheptane CH₂ | 25-40 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu Cross-peaks would be observed between adjacent protons, allowing for the tracing of the connectivity within the cycloheptane ring and the butyl side chain. For example, a cross-peak between the H-1 proton and the H-2 proton, as well as with the adjacent protons on the cycloheptane ring, would confirm their neighboring relationship.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edunih.gov This allows for the unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations from the methylidene protons to the C-2 of the cycloheptane ring and the carbons of the ethyl group would confirm the attachment of the side chain.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can be used to study its conformational isomers.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: The sp² C-H stretching vibration of the methylidene group would appear as a band just above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the cycloheptane ring and the butyl side chain would be observed as multiple bands just below 3000 cm⁻¹.

C=C Stretch: A medium intensity band around 1650 cm⁻¹ in both the IR and Raman spectra would be indicative of the C=C stretching vibration of the methylidene group.

C-O Stretch: The C-O stretching vibration of the secondary alcohol would be expected to produce a strong band in the IR spectrum in the region of 1050-1150 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| sp² C-H stretch | 3050-3150 | Medium | Medium |

| sp³ C-H stretch | 2850-3000 | Strong | Strong |

| C=C stretch | 1640-1660 | Medium | Strong |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Conformational Analysis via Vibrational Spectroscopy

The cycloheptane ring is known to be conformationally flexible, existing in several low-energy chair and boat conformations. The orientation of the 2-(2-methylidenebutyl) side chain and the hydroxyl group can also vary. These different conformers would have distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it may be possible to gain insight into the preferred conformation of this compound in different phases (e.g., solid, liquid, or in solution). Temperature-dependent or solvent-dependent studies could reveal changes in the conformational equilibrium, which would be reflected in the appearance or disappearance of certain bands or changes in their relative intensities.

Table of Compounds

| Compound Name |

|---|

Mechanistic Investigations of Chemical Transformations Involving 2 2 Methylidenebutyl Cycloheptan 1 Ol

Reaction Pathways of the Hydroxyl Group in 2-(2-Methylidenebutyl)cycloheptan-1-ol

The secondary alcohol functional group in this compound is a primary site for a variety of chemical transformations.

Oxidation Reactions

The oxidation of the secondary alcohol would be expected to yield the corresponding ketone, 2-(2-methylidenebutyl)cycloheptanone. The specific outcomes and reaction efficiencies would be contingent on the choice of oxidizing agent.

| Oxidizing Agent | Expected Product | Potential Byproducts |

| Pyridinium chlorochromate (PCC) | 2-(2-methylidenebutyl)cycloheptanone | Unlikely under controlled conditions |

| Jones reagent (CrO₃, H₂SO₄, acetone) | 2-(2-methylidenebutyl)cycloheptanone | Potential for over-oxidation or side reactions with the alkene |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 2-(2-methylidenebutyl)cycloheptanone | Diethyl sulfide, triethylammonium (B8662869) chloride |

Substitution and Elimination Reactions

The hydroxyl group can be protonated to form a good leaving group (water), facilitating substitution and elimination reactions. The competition between these pathways is influenced by the reaction conditions and the nature of the nucleophile or base.

Substitution (S"N"1/S"N"2): In the presence of a strong nucleophile and under appropriate solvent conditions, the hydroxyl group could be substituted. For instance, reaction with a hydrogen halide (HX) could lead to the formation of 1-halo-2-(2-methylidenebutyl)cycloheptane. The mechanism (S"N"1 or S"N"2) would depend on the stability of the potential carbocation intermediate and the steric hindrance around the reaction center.

Elimination (E1/E2): Treatment with a strong, non-nucleophilic base, particularly at elevated temperatures, would likely favor elimination reactions, leading to the formation of various isomeric dienes. The regioselectivity of this process would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base.

Derivatization via Hydroxyl Functionalization

The hydroxyl group serves as a handle for the synthesis of various derivatives through reactions such as esterification and etherification. These derivatizations are crucial for altering the molecule's physical and chemical properties.

| Reaction Type | Reagent | Product Class |

| Esterification | Acyl chloride or Carboxylic acid (with catalyst) | Esters |

| Etherification (Williamson) | Alkyl halide (after deprotonation of the alcohol) | Ethers |

| Silylation | Silyl chloride (e.g., TBDMSCl) | Silyl ethers |

Reactivity of the Methylidenebutyl Moiety in this compound

The exocyclic double bond of the methylidenebutyl group is susceptible to a range of addition and rearrangement reactions.

Olefin Metathesis Reactions

Olefin metathesis, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), could be employed for various transformations. For example, ring-closing metathesis is not possible with this substrate alone, but cross-metathesis with other olefins could lead to the formation of new carbon-carbon double bonds, elongating the side chain.

Hydrogenation and Other Reduction Pathways

The double bond can be readily reduced through catalytic hydrogenation.

| Catalyst | Conditions | Product |

| Palladium on carbon (Pd/C) | H₂ gas, room temperature and pressure | 2-(2-methylbutyl)cycloheptan-1-ol |

| Platinum(IV) oxide (PtO₂) | H₂ gas, room temperature and pressure | 2-(2-methylbutyl)cycloheptan-1-ol |

| Raney Nickel | H₂ gas, elevated temperature and pressure | 2-(2-methylbutyl)cycloheptan-1-ol |

Electrophilic and Nucleophilic Additions to the Alkene Functionality

The exocyclic double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products.

Electrophilic Addition: In the presence of electrophilic reagents, the electron-rich π-bond of the alkene acts as a nucleophile. The reaction is initiated by the attack of the double bond on the electrophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. Attack at the terminal methylene (B1212753) carbon is favored, as it generates a more stable tertiary carbocation adjacent to the cycloheptane (B1346806) ring. This intermediate is then quenched by a nucleophile. For instance, the reaction with a hydrohalic acid (HX) would proceed via this pathway, with the halide ion acting as the nucleophile in the final step.

The general mechanism for electrophilic addition can be summarized as follows:

Electrophilic attack: The alkene's π electrons attack the electrophile (E+), forming a C-E bond and a carbocation intermediate.

Nucleophilic capture: A nucleophile (Nu-) attacks the carbocation, forming the final addition product.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be induced, particularly if the alkene is activated by electron-withdrawing groups or under specific catalytic conditions. In such cases, a nucleophile attacks one of the carbons of the double bond, forming a carbanionic intermediate. This intermediate is then protonated or reacts with an electrophile to yield the final product.

Rearrangement Reactions of this compound

Rearrangement reactions are plausible for this compound, especially in reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydration or certain electrophilic additions. The formation of a carbocation can be followed by a 1,2-hydride or 1,2-alkyl shift to generate a more stable carbocation.

For example, acid-catalyzed dehydration of the alcohol would initially lead to the formation of a carbocation at the carbon bearing the hydroxyl group. While this is a secondary carbocation, the proximity of the double bond could lead to more complex rearrangements, potentially involving the cycloheptane ring itself. Ring expansion or contraction is a possibility, driven by the relief of ring strain, although the seven-membered ring of cycloheptane is relatively flexible. The ultimate product distribution would depend on the relative rates of nucleophilic attack on the initial carbocation versus the rates of rearrangement to more stable intermediates.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions, key information about the rate-determining step, the nature of the transition state, and the influence of various factors can be obtained.

Determination of Rate Constants and Activation Energies

The rate law for a reaction involving this compound can be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress. For example, in an electrophilic addition reaction, the rate may be dependent on the concentrations of both the cycloalkanol and the electrophile. The rate constant (k) can be calculated from the rate law.

By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A lower activation energy implies a faster reaction rate.

Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.60 |

This is a hypothetical data table for illustrative purposes.

Solvent and Catalytic Effects on Reaction Kinetics

The choice of solvent can significantly impact the kinetics of reactions involving this compound. For reactions that proceed through charged intermediates, such as carbocations, polar protic solvents can stabilize these species, thereby increasing the reaction rate. Conversely, nonpolar solvents may favor concerted or radical pathways.

Catalysts can also dramatically alter reaction rates. For instance, acid catalysts are often employed to facilitate reactions involving the hydroxyl group or to promote electrophilic additions. The catalyst can open up new reaction pathways with lower activation energies. The effect of a catalyst can be quantified by comparing the rate constants of the catalyzed and uncatalyzed reactions.

Investigation of Reaction Intermediates and Transition States in this compound Chemistry

The direct observation or trapping of reaction intermediates is a powerful tool for mechanistic investigation. In the context of this compound chemistry, this could involve spectroscopic techniques like NMR or the use of trapping agents that react specifically with a transient species like a carbocation or a radical.

Computational chemistry provides a valuable complementary approach to experimental studies. Quantum mechanical calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states. By mapping the potential energy surface of a reaction, the most likely reaction pathway can be identified. For example, the relative energies of different possible carbocation intermediates that could form during an electrophilic addition can be calculated to predict the major product. These computational models can also provide insights into the geometry of transition states, which are fleeting and difficult to observe experimentally.

Computational and Theoretical Studies of 2 2 Methylidenebutyl Cycloheptan 1 Ol

Quantum Chemical Calculations of 2-(2-Methylidenebutyl)cycloheptan-1-ol

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like this compound.

DFT calculations would be employed to determine key electronic and energetic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. In studies of similar natural products like sesquiterpenoids and diterpenes, DFT has been instrumental in elucidating structures and predicting properties. For example, calculations on sesquiterpene lactones have used DFT to correlate the LUMO energy with inhibitory activity against enzymes.

Other properties that can be derived from DFT calculations include the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, and atomic partial charges, which are essential for understanding intermolecular interactions. These calculations help predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely the C=C double bond, susceptible to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates regions of low electron density, potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests relatively high kinetic stability. |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the seven-membered cycloheptane (B1346806) ring and the rotatable bonds in the side chain mean that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential, as the dominant conformation often dictates the molecule's reactivity and biological activity.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

A comprehensive exploration of the vast conformational space of this molecule would typically begin with molecular mechanics (MM) methods. MM employs classical physics principles and force fields to calculate molecular energies much faster than quantum methods, making it ideal for scanning a large number of possible structures.

Following an initial scan with MM, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the molecule over time, providing insight into its dynamic behavior and allowing it to overcome energy barriers to explore different conformational states. This technique is valuable for understanding how the molecule behaves in different environments, such as in solution. MD simulations have been widely used to study the structure and dynamics of alcohols and cyclic compounds in various solvents.

Prediction of Stable Conformers and Interconversion Barriers

After identifying potential low-energy conformers through MM and MD simulations, their geometries are typically re-optimized and their energies recalculated using a more accurate method, such as DFT. This provides a reliable ranking of the stability of different conformers. The cycloheptane ring is known to favor twist-chair and chair conformations. The presence of bulky substituents, like the 2-methylidenebutyl group, will significantly influence the preferred ring pucker and the orientation of the side chain.

Theoretical calculations can also determine the transition state structures that connect these stable conformers, allowing for the calculation of the energy barriers for interconversion. This information is crucial for understanding the molecule's flexibility and the timescale of conformational changes. For cycloheptane and its derivatives, twist-chair conformations are generally found to be the most stable, with chair forms often acting as transition states.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Ring Conformation | Substituent Orientation (OH, Side Chain) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist-Chair | Equatorial, Equatorial | 0.00 |

| 2 | Twist-Chair | Axial, Equatorial | 1.5 |

| 3 | Chair | Equatorial, Equatorial | 2.1 |

| 4 | Boat | - | 4.8 |

Theoretical Mechanistic Studies of this compound Reactions

The molecule contains two key functional groups: a secondary alcohol on a seven-membered ring and an allylic C=C double bond in the side chain. Both are sites of potential chemical reactions. Theoretical mechanistic studies can elucidate the pathways of these reactions, identify intermediates and transition states, and predict reaction outcomes.

For example, the allylic alcohol moiety is susceptible to various transformations. Computational studies on similar allylic alcohols have investigated reaction mechanisms such as palladium-catalyzed amination, oxidation, and reactions with radicals. DFT calculations can map out the potential energy surface for such a reaction, revealing the step-by-step process. This includes calculating the activation energies for competing pathways, which helps predict the major product. For instance, in palladium-catalyzed reactions, DFT can clarify whether the reaction proceeds via an S_N1 or S_N2 mechanism by evaluating the stability of potential carbocation intermediates versus the energy of a concerted displacement pathway.

Similarly, the reaction of the double bond, such as in ozonolysis, can be studied theoretically. Computational modeling can trace the cycloaddition of ozone to form a primary ozonide, followed by its decomposition and rearrangement to form Criegee intermediates and final carbonyl products. Such studies provide invaluable insights into reaction selectivity and kinetics that complement experimental work.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Description | Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | S_N1-type substitution at the alcohol | 15.2 | Favorable in polar, protic solvents; potential for rearrangement. |

| Pathway B | S_N2-type substitution at the alcohol | 25.8 | Less favorable due to steric hindrance. |

| Pathway C | Electrophilic addition to the double bond | 12.5 | Kinetically preferred pathway under electrophilic conditions. |

Transition State Characterization and Reaction Pathway Elucidation

The study of chemical reactions involving this compound, such as its synthesis or subsequent transformations, would heavily rely on the characterization of transition states and the elucidation of reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Researchers would begin by proposing plausible reaction mechanisms. For each step in a proposed mechanism, the corresponding transition state structure would be located on the potential energy surface. A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. Its characterization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are identified, the intrinsic reaction coordinate (IRC) would be calculated. The IRC connects the transition state to the preceding reactant and the succeeding product, thereby confirming that the located transition state indeed connects the intended species. By mapping out all reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed. This allows for the determination of the rate-determining step, which is the step with the highest energy barrier, and provides insights into the factors that control the reaction's feasibility and selectivity.

Table 1: Hypothetical Transition State Data for a Reaction of this compound

| Reaction Step | Transition State | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Step 1 | TS1 | -350.2 | 15.8 |

| Step 2 | TS2 | -289.5 | 22.1 |

| Step 3 | TS3 | -410.7 | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Coordinate Analysis and Potential Energy Surfaces

A deeper understanding of a chemical reaction is achieved through the analysis of the reaction coordinate and the construction of a potential energy surface (PES). The reaction coordinate is the path of minimum energy that connects reactants and products through the transition state. A potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters.

For a reaction involving this compound, a simplified one-dimensional potential energy profile is often generated by plotting the potential energy against the reaction coordinate. This profile provides a clear visualization of the energy changes that occur as the reaction progresses, highlighting the activation energies and the relative stabilities of intermediates and products.

A more detailed analysis would involve a two-dimensional or even multi-dimensional PES. For example, in a reaction involving bond formation and bond breaking, the lengths of these two bonds could be chosen as the two axes of a 2D-PES. Such a surface provides a more comprehensive view of the reaction landscape, revealing alternative reaction pathways and the possibility of reaction dynamics playing a role. The study of the PES is crucial for understanding not only the thermodynamics but also the kinetics of a reaction.

Prediction of Spectroscopic Parameters using Computational Methods for this compound

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data.

Simulated NMR and IR Spectra for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of the predicted chemical shifts is often high enough to distinguish between different possible isomers or to aid in the assignment of complex spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C-OH) | 75.2 |

| ¹³C (C=CH₂) | 145.8 |

| ¹³C (=CH₂) | 112.5 |

| ¹H (H-C-OH) | 3.85 |

| ¹H (=CH₂) | 4.72, 4.85 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H stretch | 3450 | Strong |

| C=C stretch | 1655 | Medium |

| C-O stretch | 1050 | Strong |

Note: The data in this table is hypothetical and for illustrative purposes only.

Comparison with Experimental Spectroscopic Data

The ultimate validation of computational predictions comes from their comparison with experimental data. When experimental NMR and IR spectra for this compound become available, they can be directly compared with the simulated spectra.

Derivatives and Analogues of 2 2 Methylidenebutyl Cycloheptan 1 Ol: Synthesis and Advanced Studies

Synthesis of Structurally Modified 2-(2-Methylidenebutyl)cycloheptan-1-ol Analogues

The synthesis of analogues of this compound can be systematically approached by modifying its core components: the cycloheptane (B1346806) ring and the methylidenebutyl side chain. Additionally, the incorporation of heteroatoms can further expand the chemical space and introduce novel properties.

Modifications of the Cycloheptane Ring System

One plausible approach for creating substituted cycloheptane rings involves stereoselective synthesis from acyclic precursors. For instance, a Cope rearrangement of cis-divinylcyclopropane-1,2-diols, which can be generated from 1,6-dialkenyl-3,4-diones, provides a pathway to highly functionalized cyclohepta-3,7-diene-1,2-diol derivatives. organic-chemistry.org This method offers a high degree of stereocontrol over the newly formed substituents on the seven-membered ring. organic-chemistry.org Further chemical manipulation of the diene and diol functionalities would allow for the introduction of the desired methylidenebutyl side chain.

Another strategy involves the functionalization of a pre-existing cycloheptanone (B156872) or cycloheptanol (B1583049) core. Alkylation, arylation, or the introduction of functional groups at various positions on the ring can be achieved through standard organic transformations. For example, Grignard reagents or organolithium compounds can be reacted with cycloheptanone derivatives to introduce new carbon-carbon bonds. k-state.edu

Table 1: Potential Synthetic Strategies for Cycloheptane Ring Modification

| Strategy | Description | Potential Outcome |

| Cope Rearrangement | Stereospecific rearrangement of a cis-divinylcyclopropane intermediate. | Access to highly substituted and stereochemically defined cycloheptadiene precursors. organic-chemistry.org |

| Functionalization of Cycloheptanone | Alkylation or arylation of a cycloheptanone precursor using organometallic reagents. | Introduction of diverse substituents at positions other than C1 and C2. |

| Ring-Closing Metathesis (RCM) | Cyclization of a long-chain diene to form a cycloheptene ring. | Formation of unsaturated cycloheptane rings that can be further functionalized. |

Alterations of the Methylidenebutyl Side Chain

The methylidenebutyl side chain offers several reactive sites for modification, primarily the exocyclic double bond and the allylic positions. These alterations can be used to modulate steric bulk, electronic properties, and potential interaction points with biological targets.

Reactions targeting the double bond could include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, converting the methylidenebutyl group into a 2-ethylbutyl group. This modification increases the conformational flexibility of the side chain.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form a spiro-epoxide. This introduces a reactive electrophilic site for further nucleophilic attack, allowing for the synthesis of diol derivatives or amino alcohols.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the double bond, yielding a primary alcohol.

Diels-Alder Reaction: The exocyclic diene could potentially act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of spirocyclic systems.

The allylic positions of the side chain are also amenable to functionalization through radical or transition-metal-catalyzed reactions, allowing for the introduction of a variety of substituents.

Incorporating Heteroatoms into Derived Structures

The replacement of one or more carbon atoms in the cycloheptane ring or the side chain with heteroatoms such as oxygen, nitrogen, or sulfur can dramatically alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Such analogues are often referred to as heteroanalogues.

The synthesis of heterocyclic analogues often requires a ground-up approach rather than modification of the parent carbocycle. For example, ring-closing metathesis of a diene precursor containing a heteroatom in the chain can be a powerful tool for constructing seven-membered heterocycles. beilstein-journals.org Alternatively, intramolecular cyclization reactions, such as reductive amination or etherification of a suitably functionalized acyclic precursor, can be employed to form nitrogen- or oxygen-containing rings.

The introduction of heteroatoms into the side chain could be achieved by replacing the methylidene group with a carbonyl group (C=O) or an imine (C=N-R), or by incorporating an ether or amine linkage within the butyl chain. These modifications can be accomplished using standard synthetic methodologies.

Stereochemical Aspects in Derivative Synthesis and Analysis

The parent compound, this compound, possesses at least two stereocenters (at C1 and C2 of the cycloheptane ring), leading to the possibility of multiple stereoisomers. The synthesis of derivatives must therefore address the challenge of controlling the stereochemistry of existing centers and any new ones that are formed.

Stereoselective synthetic methods are crucial for obtaining enantiomerically pure or diastereomerically enriched derivatives. For example, the use of chiral catalysts or auxiliaries can guide the formation of a specific stereoisomer. The stereospecificity of reactions like the Cope rearrangement is also a valuable tool for controlling the relative stereochemistry of substituents on the cycloheptane ring. organic-chemistry.org The stereoselective synthesis of 1,2-disubstituted cycloalkanes often relies on substrate control, where the existing stereochemistry of the starting material directs the approach of reagents. rsc.org

The stereochemical outcome of reactions can be influenced by the flexible conformation of the cycloheptane ring, which exists as a dynamic equilibrium of several low-energy conformers, such as the twist-chair and twist-boat. biomedres.usacs.org The relative stability of these conformers and the transition states leading to them can dictate the facial selectivity of reactions.

Analysis of the stereochemistry of the synthesized derivatives is typically performed using a combination of techniques. Chiral chromatography (HPLC or GC) can be used to separate enantiomers and diastereomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) signals.

Advanced Spectroscopic and Computational Characterization of this compound Derivatives

A thorough characterization of the synthesized analogues is essential to confirm their structure, purity, and three-dimensional conformation. A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of these molecules.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity of the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals unambiguously. As mentioned, NOESY experiments can provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation in solution. Carbon-13 NMR has been shown to be a powerful tool for the conformational analysis of substituted cycloheptanols and related systems. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the derivatives. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information, particularly about the nature and location of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to determine the absolute configuration by comparing experimental data with theoretical calculations.

Computational Characterization: Computational chemistry plays a vital role in understanding the conformational landscape of flexible seven-membered rings. acs.orgresearchgate.net

Conformational Analysis: Using methods like Density Functional Theory (DFT), the potential energy surface of the cycloheptane ring in the derivatives can be explored to identify the lowest energy conformers (e.g., twist-chair, twist-boat). biomedres.us This analysis helps in interpreting NMR data and understanding how different substituents affect the conformational equilibrium.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and coupling constants for different conformers. Comparing these predicted values with experimental data can help in assigning the correct conformation.

Molecular Modeling: Building 3D models of the derivatives allows for the visualization of their shape, size, and electrostatic potential surface, which can be useful in predicting their interaction with biological macromolecules.

Table 2: Characterization Techniques for this compound Derivatives

| Technique | Information Obtained |

| 1D & 2D NMR | Connectivity, relative stereochemistry, solution conformation. acs.org |

| HRMS | Elemental composition, structural fragmentation. |

| IR Spectroscopy | Presence of functional groups. |

| Computational Modeling | Low-energy conformations, predicted spectroscopic data, molecular properties. biomedres.usresearchgate.net |

Mechanistic Insights from Derivative Reactivity and Structure-Activity Relationships

The synthesis and study of a library of derivatives provide valuable information beyond the properties of the individual molecules. By systematically varying the structure and observing the effects on reactivity and biological activity, it is possible to gain mechanistic insights and establish structure-activity relationships (SAR). drugdesign.org

Mechanistic Insights: The reactivity of different analogues can shed light on the reaction mechanisms. For example, by altering the electronic properties of substituents on the cycloheptane ring, one can study their influence on the reactivity of the methylidenebutyl side chain, providing evidence for the electronic demands of a particular reaction. Similarly, comparing the outcomes of reactions with diastereomeric starting materials can reveal the influence of stereochemistry on reaction pathways.

Structure-Activity Relationships (SAR): SAR studies are fundamental in drug discovery and aim to correlate specific structural features of a molecule with its biological activity. researchgate.netmdpi.com By synthesizing a range of analogues with modifications to the cycloheptane ring, the side chain, and the hydroxyl group, and then testing their biological activity, a qualitative and often quantitative SAR can be developed.

Key questions that can be addressed through SAR studies of these derivatives include:

What is the importance of the hydroxyl group? Is it a key hydrogen bond donor or acceptor?

How does the conformation of the cycloheptane ring influence activity?

What is the optimal size and shape of the side chain? Is the double bond essential for activity?

Does the introduction of heteroatoms enhance or diminish activity?

The insights gained from SAR studies can guide the design of new, more potent, and selective analogues. For example, if a particular region of the molecule is found to be sensitive to steric bulk, future modifications in that area would be avoided. Conversely, if a specific functional group is found to be crucial for activity, it will be retained in future designs. The exploration of the cycloalkanol ethylamine scaffold, for instance, led to the discovery of selective norepinephrine reuptake inhibitors by systematically modifying the ring and side chain components. nih.gov

Broader Academic Applications of 2 2 Methylidenebutyl Cycloheptan 1 Ol and Its Chemistry

Utility in Complex Molecule Synthesis

The synthesis of complex molecules, particularly in the realm of natural products, often relies on the use of versatile and well-understood building blocks. These starting materials or key intermediates, known as synthons, provide the foundational scaffolds upon which intricate molecular architectures can be constructed.

As a Building Block in Total Synthesis Strategies

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to biologically active compounds and allowing for the development of novel therapeutic agents. The strategic use of specific building blocks is crucial for the efficiency and success of these synthetic endeavors. However, a review of synthetic literature does not indicate that 2-(2-Methylidenebutyl)cycloheptan-1-ol has been employed as a building block in any reported total synthesis strategies. Its unique combination of a cycloheptanol (B1583049) ring and a methylidenebutyl side chain presents a potentially interesting, yet currently unutilized, structural motif for synthetic chemists.

Role in the Synthesis of Specific Natural Product Scaffolds

Natural products exhibit a vast diversity of chemical scaffolds, which are the core ring structures of molecules. Many synthetic efforts are directed at recreating these scaffolds to produce natural product analogues with improved properties. There is currently no evidence in the scientific literature to suggest that this compound has been used to construct any specific natural product scaffolds.

Catalytic Applications (e.g., as a chiral ligand, organocatalyst, or precursor to metal complexes)

The field of catalysis is critical for the development of efficient and selective chemical reactions. Chiral ligands, organocatalysts, and metal complexes are key tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. A thorough search of chemical databases and research articles reveals no instances of this compound being utilized in any catalytic capacity. Its potential as a chiral ligand, an organocatalyst, or as a precursor to catalytically active metal complexes remains an open area for investigation.

Research in Supramolecular Chemistry (e.g., host-guest interactions, self-assembly)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. This field has applications in areas such as drug delivery, sensing, and materials science. The molecular structure of this compound does not immediately suggest obvious functionalities for strong host-guest interactions or complex self-assembly, and there is no published research exploring its use in this context.

Explorations in Materials Science as a Monomer or Precursor for Polymer Development

The development of new polymeric materials with tailored properties is a major focus of materials science. Monomers with unique structural features can be polymerized to create materials with novel thermal, mechanical, or optical properties.

Development of New Polymeric Materials

The presence of a polymerizable alkene in the methylidenebutyl side chain and a reactive hydroxyl group on the cycloheptane (B1346806) ring suggests that this compound could theoretically serve as a monomer or a precursor for polymer development. However, there are no reports of this compound being used for the synthesis of new polymeric materials. Its potential to contribute to the field of polymer chemistry is, as of now, entirely theoretical.

Investigation of Functional Materials exhibiting Aggregation-Induced Emission or similar properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or the solid state. This property is often associated with molecules that have rotatable parts, which in solution dissipate energy through non-radiative pathways (intramolecular rotations and vibrations). In an aggregated state, these motions are restricted, blocking the non-radiative decay channels and opening up a radiative pathway, resulting in strong light emission.

While there is no direct evidence of this compound exhibiting AIE properties, its molecular structure contains elements that could be explored in the design of AIE-active materials. The butyl group attached to the cycloheptane ring allows for a degree of rotational freedom. If this core structure were to be functionalized with known luminophores, the resulting molecule could potentially exhibit AIE characteristics.

Table 1: Potential Research Directions for AIE Properties

| Research Area | Rationale | Potential Luminophores for Functionalization |

| Synthesis of Derivatives | The cycloheptanol ring can serve as a scaffold. The hydroxyl group provides a reactive site for attaching various aromatic or heteroaromatic fluorophores known to be part of AIE-active molecules. | Tetraphenylethylene (TPE), Siloles, Cyanostilbenes |

| Polymerization | The methylidene (exocyclic double bond) group could potentially be used in polymerization reactions to create polymers where the cycloheptanol derivative is a repeating unit. The aggregation of these polymer chains could induce AIE. | Radical polymerization, Ring-opening metathesis polymerization (ROMP) |

| Formation of Supramolecular Assemblies | The hydroxyl group can participate in hydrogen bonding, leading to the formation of ordered aggregates or supramolecular structures. If these assemblies restrict intramolecular motion, AIE could be observed. | Self-assembly in specific solvent systems, co-crystallization with other molecules |

Further research would be required to synthesize and characterize such derivatives to determine if the restriction of intramolecular rotation of the substituted cycloheptane moiety in an aggregated state leads to significant fluorescence enhancement.

Biochemical and Enzymatic Transformations Research

The structure of this compound, containing a seven-membered carbocyclic ring and an allylic alcohol moiety, suggests potential relevance in biochemical research, particularly in the study of biosynthetic pathways and as a substrate for various enzymes.

Natural products containing cycloheptane rings are less common than their five- and six-membered counterparts, but they do exist and often exhibit significant biological activity. The biosynthesis of such rings in nature is a subject of ongoing research. Terpenoids, a large class of natural products, are synthesized from isoprene (B109036) units, and their cyclization is a key step in generating structural diversity. While the direct biosynthetic pathway for this compound is not documented, plausible pathways can be hypothesized based on known enzymatic reactions in plant and microbial metabolism. plos.orgresearchgate.net

The formation of the cycloheptane ring could potentially arise from the cyclization of a C12 precursor derived from fatty acid or polyketide metabolism, or through the rearrangement of a larger carbocyclic intermediate. The introduction of the hydroxyl group and the exocyclic double bond would likely be catalyzed by specific enzymes such as cytochromes P450 monooxygenases and dehydrogenases. researchgate.net Investigating the biotransformation of potential precursors in various microorganisms or plant cell cultures could shed light on the enzymatic machinery capable of producing such structures.

The functional groups of this compound make it a suitable candidate for studying the activity and selectivity of various enzymes. nih.gov The allylic alcohol moiety is of particular interest, as it is a common substrate for a range of enzymatic transformations. researchgate.net

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Potential Reaction | Research Significance |

| Alcohol Dehydrogenases (ADHs) | Oxidation of the secondary alcohol to the corresponding ketone, 2-(2-methylidenebutyl)cycloheptan-1-one. nih.govnih.gov | Studying the substrate specificity of ADHs for cyclic alcohols with bulky substituents. Investigating the stereoselectivity of the oxidation. |

| Cytochrome P450 Monooxygenases | Hydroxylation at various positions on the cycloheptane ring or the butyl side chain. Epoxidation of the exocyclic double bond. researchgate.net | Exploring the regioselectivity and stereoselectivity of P450 enzymes. Generating novel, more complex derivatives with potential biological activities. |

| Lipases | Enantioselective acylation of the hydroxyl group (kinetic resolution). researchgate.net | Separating enantiomers of racemic this compound to study their individual biological properties. |

| Olefin Reductases | Reduction of the exocyclic double bond to a methyl group. rsc.org | Investigating the ability of these enzymes to reduce sterically hindered double bonds. |

By using this compound as a substrate, researchers can probe the active sites of these enzymes, understand their mechanisms, and explore their potential for synthetic applications in producing chiral compounds and complex molecules. nih.gov Such studies contribute to the broader field of biocatalysis, which aims to use enzymes for green and efficient chemical synthesis. mdpi.com

Future Directions and Emerging Research Avenues for 2 2 Methylidenebutyl Cycloheptan 1 Ol Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Related Cyclic Alcohols

The stereoselective synthesis of cyclic alcohols is a cornerstone of modern organic chemistry, with significant implications for the preparation of complex molecules. Future research is expected to focus on the development of novel asymmetric methodologies to access enantiomerically pure cycloheptanol (B1583049) derivatives. Key areas of investigation will likely include:

Catalytic Asymmetric Cycloadditions: The development of highly enantioselective [2+2] and [3+2] cycloaddition reactions could provide efficient routes to functionalized carbocyclic frameworks that serve as precursors to unsaturated cycloheptanols. rsc.orgnih.govnih.gov

Diastereoselective Tandem Reactions: Exploring tandem conjugate addition protocols could enable the stereocontrolled synthesis of substituted cyclopentenyl and cyclohexenyl acetates, which can be further elaborated to seven-membered rings. ox.ac.uk

Enantioselective 1,3-Dipolar Cycloadditions: The use of chiral catalysts or auxiliaries in 1,3-dipolar cycloaddition reactions with azomethine ylides and other dipoles could offer a powerful strategy for constructing chiral nitrogen-containing heterocyclic systems that can be transformed into cycloheptanol derivatives. researchgate.net

These advancements would not only provide access to specific stereoisomers of 2-(2-Methylidenebutyl)cycloheptan-1-ol but also enrich the toolbox for synthetic chemists working on a wide range of cyclic molecules.

Advanced Mechanistic Elucidation using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new transformations. Future studies on the synthesis and reactivity of unsaturated cycloheptanols will benefit from the application of advanced analytical and computational tools:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states, calculate activation energies, and predict reaction outcomes. This approach can be particularly useful for understanding the origins of stereoselectivity in asymmetric reactions.

Mechanistic Labeling Studies: Isotopic labeling experiments can help to trace the fate of individual atoms throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways.

The integration of these techniques will allow for a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving unsaturated cycloheptanols.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. mdpi.com In the context of this compound and its analogues, ML and AI can be leveraged to:

Accelerate Synthesis Planning: Retrosynthesis algorithms powered by machine learning can help chemists to devise novel and efficient synthetic routes to target molecules. beilstein-journals.org

Optimize Reaction Conditions: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, saving time and resources. beilstein-journals.org

Predict Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the chemical and physical properties of novel cycloheptanol derivatives, aiding in the design of molecules with specific functions.

The synergy between computational modeling and experimental work, often referred to as the "Design-Build-Test-Learn" cycle, is expected to significantly accelerate the pace of discovery in this area. nih.gov

Exploration of Unconventional Reactivity Patterns of Unsaturated Cycloheptanols

The unique combination of a seven-membered ring, a hydroxyl group, and an exocyclic double bond in this compound suggests the potential for novel and unconventional reactivity. Future research could explore:

Transannular Reactions: The proximity of different functional groups across the seven-membered ring could facilitate unusual transannular cyclization or rearrangement reactions, leading to the formation of complex bicyclic or polycyclic structures.

Catalytic C-H Functionalization: The development of new catalytic systems for the selective functionalization of C-H bonds within the cycloheptane (B1346806) ring could provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light and photoredox catalysts could enable novel transformations of the exocyclic double bond or other functional groups within the molecule, opening up new avenues for synthetic diversification.

Uncovering new reactivity patterns will not only expand the chemical space accessible from unsaturated cycloheptanols but also deepen our fundamental understanding of chemical reactivity.

Design of Next-Generation Analogues for Specific Chemical Functions and Academic Explorations

The modular nature of organic synthesis allows for the rational design and preparation of analogues of this compound with tailored properties. Future efforts in this area may focus on:

Molecular Hybridization: Combining the cycloheptanol scaffold with other pharmacophoric units could lead to the development of new molecules with interesting biological activities. nih.gov This strategy has been successfully employed in the design of novel therapeutic agents. nih.gov

Introduction of Fluorine Atoms: The incorporation of fluorine can significantly alter the physicochemical and biological properties of a molecule. The synthesis of fluorinated analogues of this compound could lead to materials with enhanced stability or unique electronic properties.

Development of Molecular Probes: By attaching fluorescent tags or other reporter groups to the cycloheptanol framework, it may be possible to develop molecular probes for studying biological processes or for use in chemical sensing applications.

The systematic exploration of the chemical space around this compound will undoubtedly lead to the discovery of new molecules with valuable properties and functions.

Q & A

Q. Experimental Design Focus

- Ventilation : Use fume hoods to manage volatile intermediates.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Absorbents (e.g., vermiculite) for liquid spills; avoid aqueous wash-downs .

How can statistical methods validate biological activity assays for this compound?

Q. Data Analysis Focus

- Dose-Response Curves : IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism).

- ANOVA : Tests significance across replicates or treatment groups.

- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.